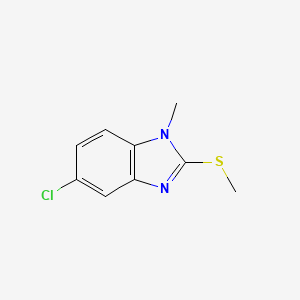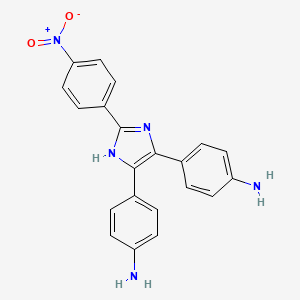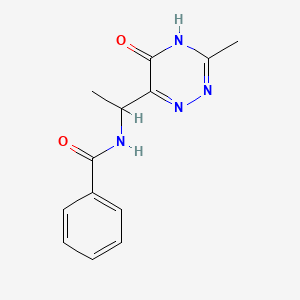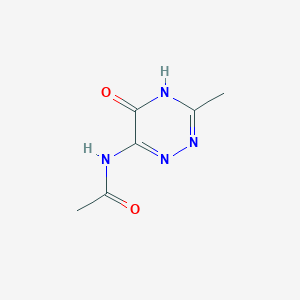![molecular formula C8H10N4OS B12934701 2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol CAS No. 298-98-6](/img/structure/B12934701.png)
2-[6-(Methylsulfanyl)-9h-purin-9-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-(Methylthio)-9H-purin-9-yl)ethanol is a chemical compound with the molecular formula C8H10N4OS It is a derivative of purine, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Methylthio)-9H-purin-9-yl)ethanol typically involves the reaction of 6-(methylthio)purine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The process involves heating the reactants in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 2-(6-(Methylthio)-9H-purin-9-yl)ethanol.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the sulfur atom in the methylthio group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where the methylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
2-(6-(Methylthio)-9H-purin-9-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2-(6-(Methylthio)-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structural similarity to purine suggests it may interfere with nucleic acid synthesis and function.
相似化合物的比较
Similar Compounds
6-Methylthiopurine: A closely related compound with a similar structure but lacking the ethanol group.
2-(Methylthio)ethanol: Another related compound with a simpler structure, lacking the purine ring.
Uniqueness
2-(6-(Methylthio)-9H-purin-9-yl)ethanol is unique due to its combination of the purine ring and the methylthioethanol moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs.
属性
CAS 编号 |
298-98-6 |
|---|---|
分子式 |
C8H10N4OS |
分子量 |
210.26 g/mol |
IUPAC 名称 |
2-(6-methylsulfanylpurin-9-yl)ethanol |
InChI |
InChI=1S/C8H10N4OS/c1-14-8-6-7(9-4-10-8)12(2-3-13)5-11-6/h4-5,13H,2-3H2,1H3 |
InChI 键 |
SBZDFXUWYQLZSV-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=NC2=C1N=CN2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


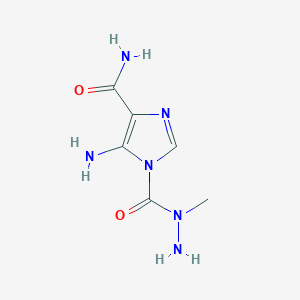
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)

![{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid](/img/structure/B12934634.png)
![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
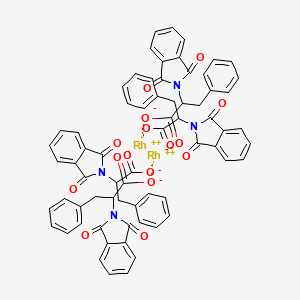
![3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide](/img/structure/B12934661.png)
![Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate](/img/structure/B12934667.png)
